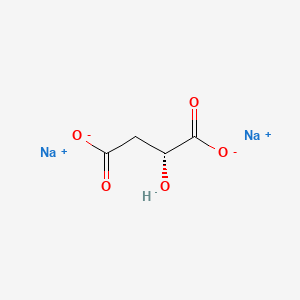
Sodium malate, (+)-
Vue d'ensemble
Description
Disodium (R)-malate is an organic sodium salt that is the disodium salt of (R)-malic acid. It contains a (R)-malate(2-).
Applications De Recherche Scientifique
Food Industry Applications
Flavoring Agent and pH Regulator
Sodium malate is widely used in the food industry as a flavoring agent and a pH regulator. It enhances the taste of processed foods and helps maintain their stability and shelf life. The compound is particularly beneficial in confectionery products where it acts as a buffering agent, allowing for low-salt formulations without compromising flavor .
Market Trends
The demand for sodium malate in the food sector is growing, particularly in Europe and North America, where it is extensively used in processed foods and cooking oils. The increasing consumer preference for healthier food options has led to a rise in low-sodium products that utilize sodium malate as a substitute for sodium chloride .
Cosmetic Industry Applications
Skin Conditioning and Anti-Aging Agent
In cosmetics, sodium malate serves as a pH regulating agent and is incorporated into skin care formulations for its conditioning properties. It contributes to the texture and overall appearance of cosmetic products. Recent trends indicate an increased consumer demand for high-pH cosmetics, which are perceived to be less irritating to the skin .
Safety Assessments
The Cosmetic Ingredient Review Expert Panel has concluded that sodium malate is safe for use as a pH adjuster in cosmetic formulations. However, data on its safety as a skin conditioning agent remains insufficient, necessitating further studies on dermal irritation and ocular toxicity .
Pharmaceutical Applications
Reduction of Cisplatin Toxicity
Sodium malate has been investigated for its potential to reduce the toxicity associated with cisplatin chemotherapy. A study demonstrated that oral administration of sodium malate significantly mitigated nephrotoxicity and hepatotoxicity induced by high doses of cisplatin in mice without compromising its antitumor efficacy. This suggests that sodium malate could be a valuable adjunct in cancer therapy to enhance patient safety .
| Study Parameters | Cisplatin Dose (mg/kg/d) | Sodium Malate Dose (mg/kg/d) | Effect on Nephrotoxicity |
|---|---|---|---|
| Control | 3.0 | 0 | Significant toxicity |
| Treatment | 3.0 | 10.68 | Reduced toxicity |
Agricultural Applications
Heavy Metal Tolerance
Recent research has highlighted the role of sodium malate in enhancing heavy metal tolerance in plants. A study focused on apple trees showed that protein kinase SOS2L1 phosphorylates the malate transporter ALMT14, promoting malate excretion from roots into the rhizosphere. This process helps sequester cadmium, thereby reducing its uptake by plants and improving their resilience against heavy metal stress .
Propriétés
Numéro CAS |
51209-20-2 |
|---|---|
Formule moléculaire |
C4H4Na2O5 |
Poids moléculaire |
178.05 g/mol |
Nom IUPAC |
disodium;(2R)-2-hydroxybutanedioate |
InChI |
InChI=1S/C4H6O5.2Na/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;/q;2*+1/p-2/t2-;;/m1../s1 |
Clé InChI |
WPUMTJGUQUYPIV-YBBRRFGFSA-L |
SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] |
SMILES isomérique |
C([C@H](C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] |
Key on ui other cas no. |
51209-20-2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













